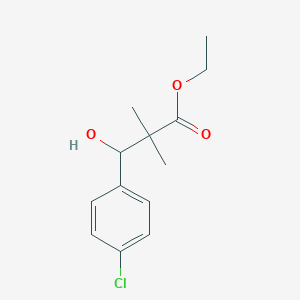
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate typically involves the esterification of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation and crystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products
Oxidation: 3-(4-chlorophenyl)-3-oxo-2,2-dimethylpropanoate.
Reduction: Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate involves its interaction with specific molecular targets in biological systems. The hydroxy and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The chlorophenyl group may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-bromophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 3-(4-fluorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 3-(4-methylphenyl)-3-hydroxy-2,2-dimethylpropanoate: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, making this compound distinct from its analogs with different substituents.
Biological Activity
Ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis and Derivatives
The synthesis of this compound typically involves the modification of mthis compound. Various derivatives have been synthesized to enhance biological activity. For instance, a series of 25 compounds were created through structural modifications aimed at improving their efficacy as histone deacetylase inhibitors (HDACIs) and anticancer agents .
Table 1: Summary of Synthesized Derivatives
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound acts as an HDACI, which plays a crucial role in the regulation of gene expression by modifying histone acetylation status. This mechanism can lead to the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines .
Additionally, studies have shown that derivatives of this compound exhibit selective inhibition against colon cancer cells. The antiproliferative activity was evaluated using the HCT-116 cell line, revealing significant inhibitory effects with IC50 values ranging from 0.69 μM to 11 μM for various derivatives .
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of newly synthesized derivatives based on this compound, researchers found that several compounds exhibited potent inhibitory effects on the proliferation of colon cancer cells. The compounds were tested against HCT-116 cells and demonstrated a concentration-dependent response .
Case Study 2: Metal Complexes
Another research effort focused on synthesizing metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. These complexes were evaluated for their cytotoxicity against various cancer cell lines. Results indicated that certain metal complexes showed enhanced anticancer properties compared to their non-complexed counterparts .
Properties
Molecular Formula |
C13H17ClO3 |
|---|---|
Molecular Weight |
256.72 g/mol |
IUPAC Name |
ethyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17ClO3/c1-4-17-12(16)13(2,3)11(15)9-5-7-10(14)8-6-9/h5-8,11,15H,4H2,1-3H3 |
InChI Key |
XFGRMUNNVMWYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C)C(C1=CC=C(C=C1)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















